4-(2,4-difluorophenyl)-7-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(2,4-difluorophenyl)-7-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, substituted with difluorophenyl and thiophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 4-(2,4-difluorophenyl)-7-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Substitution Reactions:
Cyclization and Functionalization: The final steps involve cyclization and functionalization to introduce the dione moiety at positions 2 and 5 of the quinoline ring.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-(2,4-difluorophenyl)-7-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,4-difluorophenyl)-7-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it useful in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 4-(2,4-difluorophenyl)-7-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 4-(2,4-difluorophenyl)-7-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione stands out due to its unique combination of substituents and structural features. Similar compounds include:
4-(2,4-difluorophenyl)-quinoline derivatives: These compounds share the difluorophenyl group but lack the thiophenyl substitution.
Thiophenyl-quinoline derivatives: These compounds include the thiophenyl group but may have different substitutions on the quinoline core.
Tetrahydroquinoline derivatives: These compounds have a similar core structure but different substituents, leading to varied chemical and biological properties.
Properties
Molecular Formula |
C19H15F2NO2S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
InChI |
InChI=1S/C19H15F2NO2S/c20-11-3-4-12(14(21)8-11)13-9-18(24)22-15-6-10(7-16(23)19(13)15)17-2-1-5-25-17/h1-5,8,10,13H,6-7,9H2,(H,22,24) |
InChI Key |
FZHDZRCFOVCQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=C(C=C(C=C3)F)F)C4=CC=CS4 |
Origin of Product |
United States |
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